2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol. This compound has been researched for its potential implications in various fields of science and industry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of receptors, including α1-adrenergic receptors .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with various receptors and exert their effects through these interactions .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antitumor, antifungal, antidepressant, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
The synthesis of 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol typically involves the reaction of N-Boc-piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (CH2Cl2). The mixture is heated to reflux, and after the reaction is complete, the product is isolated and purified . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones.
Biology: The compound has been evaluated for its biological activity, including antitumor, antifungal, antidepressant, and antiviral properties.
Medicine: Research has explored its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-(4-Bromobenzyl)piperazin-1-yl)ethanol: This compound has a similar structure but with a different bromine substitution pattern.
2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol: This compound features a pyrimidine ring instead of a benzyl group.
The uniqueness of this compound lies in its specific bromine substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMZYNLJOTXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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